molecular formula C7H8N4 B13023874 Pyrazolo[1,5-b]pyridazin-3-ylmethanamine

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine

Cat. No.: B13023874
M. Wt: 148.17 g/mol
InChI Key: UWSXVXNBKMPKKU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is a chemical building block for research. It features a fused pyrazolo[1,5-b]pyridazine heterocyclic system, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. The primary structure-activity relationship (SAR) value of this specific compound lies in its functionalization; the presence of the reactive methanamine group at the 3-position provides a versatile handle for synthetic chemists to develop more complex molecules via amide coupling or condensation reactions. The broader pyrazolo[1,5-b]pyridazine chemical class has been identified as a key scaffold in the development of bioactive compounds, with scientific literature reporting that derivatives of this ring system have been synthesized and evaluated as 5HT3 receptor antagonists . This suggests potential applications in neurological and gastrointestinal research areas. Furthermore, the structural similarity to other nitrogen-containing heterocycles, such as the pyrazolo[1,5-a]pyridine core used in developing antituberculosis agents and the pyrazolo[1,5-a]pyrimidine core found in various commercial drugs , underscores the broader significance of this chemotype in drug discovery. The compound is supplied with the molecular formula C7H8N4 . This product is intended for research purposes as a chemical intermediate or standard in analytical and experimental applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-11-7(6)2-1-3-9-11/h1-3,5H,4,8H2

InChI Key

UWSXVXNBKMPKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine

Established Synthetic Pathways for the Pyrazolo[1,5-b]pyridazine (B1603340) Core

The formation of the pyrazolo[1,5-b]pyridazine ring system is a cornerstone of synthesizing its various derivatives. Chemists have developed several reliable methods, including cyclocondensation, multicomponent reactions, and cycloaddition approaches, to build this heterocyclic architecture.

Cyclocondensation reactions are a prevalent strategy for assembling fused heterocyclic systems. For pyrazolo-fused pyridazines, this typically involves the reaction of a pyrazole (B372694) derivative bearing a nucleophilic site with a 1,3-bielectrophilic partner. A common and widely utilized method for the synthesis of related pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. longdom.orgurl.edu This general principle can be extended to the synthesis of pyrazolo[1,5-b]pyridazines.

Another effective cyclocondensation approach involves the reaction of 3-aminopyrazole (B16455) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones has been shown to produce pyrazolo[1,5-a]pyrimidines, a related isomeric system, in good yields. nih.govresearchgate.net The reaction conditions for these transformations often involve heating in a suitable solvent like ethanol (B145695).

Reactant 1Reactant 2ConditionsProduct ClassReference
5-Aminopyrazoleα,β-Unsaturated Carbonyl CompoundHeatingPyrazolo[3,4-b]pyridine longdom.orgurl.edu
3-Amino-5-methyl-1H-pyrazole4-Alkoxy-1,1,1-trifluoro-3-alken-2-oneEtOH, Ultrasound (5 min)Pyrazolo[1,5-a]pyrimidine (B1248293) nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of pyrazole and fused pyrazole systems. mdpi.com These strategies are valued for their ability to rapidly generate structural diversity from simple starting materials.

For example, a three-component reaction involving enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride has been successfully employed to synthesize pyrazolo[3,4-b]pyridine derivatives. longdom.org Similarly, four-component reactions that also incorporate a molecule like ethyl cyanoacetate (B8463686) can yield highly functionalized pyrazolopyridine systems. longdom.org These reactions are often carried out in ethanol or, in line with green chemistry principles, in water. longdom.org The extension of these MCR strategies to pyridazine-based precursors is a viable, though less documented, approach to the pyrazolo[1,5-b]pyridazine core.

ReactantsConditionsProduct ClassReference
Enaminone, Benzaldehyde, Hydrazine-HClWater, Ammonium Acetate1-H-Pyrazole, N-Aminopyridine longdom.org
Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl CyanoacetateWater, Ammonium AcetatePyrazolo[3,4-b]pyridine longdom.org
5-Substituted Pyrazole-4-carbaldehydes, Cyclic Diketones, Aromatic DiaminesInCl₃, Acetonitrile, RTPyrazolyl-dibenzo[b,e] mdpi.comnih.govdiazepinone mdpi.com

Among the most direct and powerful methods for constructing the pyrazolo[1,5-b]pyridazine skeleton is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridazinium ylide or a related 1,3-dipole with a suitable dipolarophile, such as an alkyne or alkene. nih.govrsc.org

A well-established procedure involves the in situ generation of a 1-aminopyridizinium ion from the parent pyridazine (B1198779) using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). nih.gov This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkyne. For instance, reaction with 2-chloro-4-ethynylpyrimidine (B1439290) yields a 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine, which serves as a versatile intermediate for further functionalization. nih.gov This method provides a direct entry to C3-substituted pyrazolo[1,5-b]pyridazines.

1,3-Dipole PrecursorDipolarophileConditionsProductReference
Pyridazine / HOSA2-Chloro-4-ethynylpyrimidineIn situ generation3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine nih.gov
Pyridine N-imine6-Alkyl-4-oxohex-5-ynoateCycloaddition then condensation with hydrazine6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinone rsc.org

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign protocols. In the context of pyrazolo[1,5-b]pyridazine synthesis, green approaches focus on reducing solvent waste, using less hazardous reagents, and improving energy efficiency.

One key strategy is the use of alternative reaction media. Water has been successfully used as a solvent for the multicomponent synthesis of related pyrazolo[3,4-b]pyridine derivatives, offering an environmentally friendly alternative to volatile organic solvents. longdom.org Solvent-free, or solid-state, reactions represent another green avenue, where reactants are mixed together, sometimes with a solid catalyst, without any solvent. researchgate.net

The use of microwave irradiation and ultrasound energy are also considered green techniques as they can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov Furthermore, employing stable and safer reagents, such as using calcium carbide as a solid source of acetylene (B1199291) for cycloaddition reactions instead of the flammable gas, enhances the safety and sustainability of the synthesis. rsc.org

Ultrasound-assisted organic synthesis (UAOS) utilizes high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures. This can dramatically accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.govasianpubs.orgresearchgate.net

This technique has been effectively applied to the synthesis of various pyrazole-containing heterocycles. For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines was achieved in just 5 minutes with yields ranging from 61-98% under ultrasonic irradiation, a significant improvement over conventional methods. nih.govresearchgate.net Similarly, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was greatly enhanced by ultrasound, with high yields obtained in 75-90 minutes. asianpubs.org While specific reports on the ultrasound-assisted synthesis of the pyrazolo[1,5-b]pyridazine core are limited, the success in related systems demonstrates the high potential of this green methodology.

Reaction TypeReactantsConditionsYieldReference
CyclocondensationTrifluoroalkenones, 3-Amino-5-methyl-1H-pyrazoleEtOH, Ultrasound, 75 °C, 5 min61-98% nih.govresearchgate.net
Cyclocondensationα,β-Unsaturated cyanoester, Phenyl hydrazineCu(I), Ultrasound, 60 °C, 75-90 minHigh asianpubs.org

Functionalization and Derivatization Strategies for Pyrazolo[1,5-b]pyridazin-3-ylmethanamine

The synthesis of the specific target molecule, this compound, requires the introduction of a methanamine (-CH₂NH₂) group at the C3 position of the heterocyclic core. Direct synthesis is uncommon; therefore, a functional group interconversion strategy is typically employed. This involves first installing a precursor functional group at the C3 position, which is then chemically transformed into the desired methanamine moiety.

A plausible and efficient synthetic route is modeled on methodologies developed for related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov This strategy involves creating a C3-aldehyde intermediate, which can then be converted to the amine via reductive amination.

The key steps are:

Introduction of a C3-precursor: The synthesis begins with the formation of a pyrazolo[1,5-b]pyridazine ring that is already functionalized at the C3 position with a group that can be converted to an aldehyde, such as an ester or a cyano group. The [3+2] cycloaddition mentioned previously is an ideal method for this.

Formation of the Aldehyde: If an ester is introduced at C3, it can be reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov Subsequent oxidation of this alcohol, for instance with Dess-Martin periodinane, yields the crucial pyrazolo[1,5-b]pyridazine-3-carbaldehyde (B1388828) intermediate. nih.gov

Reductive Amination: The final step is the conversion of the aldehyde to the target primary amine. This can be achieved through reductive amination. The aldehyde is first reacted with ammonia (B1221849) or an ammonia source to form an imine in situ, which is then reduced without isolation using a selective reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to furnish this compound.

This stepwise functionalization allows for controlled and high-yielding access to the target compound, leveraging established reactions for the modification of heterocyclic cores. nih.govnih.gov

Metal-Catalyzed Coupling Reactions on Pyrazolo[1,5-b]pyridazine Substrates

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of heterocyclic cores like pyrazolo[1,5-b]pyridazine. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly prominent. nih.govwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling, which joins an organoboron species with a halide or triflate, has been effectively applied to pyridazine and related heterocyclic systems. nih.govnih.govorganic-chemistry.org For the pyrazolo[1,5-b]pyridazine core, a halogenated precursor, such as 3-bromo- (B131339) or 3-chloro-pyrazolo[1,5-b]pyridazine, would serve as a substrate for coupling with various aryl or heteroaryl boronic acids. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without requiring highly specialized or expensive ligands. nih.gov

The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines from aryl halides. wikipedia.orglibretexts.orgyoutube.comacsgcipr.org This reaction is instrumental for introducing nitrogen-based substituents onto the pyrazolo[1,5-b]pyridazine scaffold. For instance, a halo-substituted pyrazolo[1,5-b]pyridazine can be coupled with a wide array of primary or secondary amines. nih.gov To synthesize the primary amine of the title compound, ammonia equivalents like benzophenone (B1666685) imine can be used, followed by hydrolysis. wikipedia.org The choice of phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) is critical for the reaction's efficiency, as they stabilize the palladium catalyst and promote the key steps of the catalytic cycle. youtube.com

Coupling ReactionCatalyst/LigandSubstratesProduct TypeReference
Suzuki-MiyauraPd(dppf)Cl25-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid5-HETEROARYL-1-ETHYL-1H-INDAZOLE nih.gov
Suzuki-MiyauraPd(PPh3)43-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)arylboronic acids3,6-Disubstituted Pyridazines nih.gov
Buchwald-HartwigPd(dba)2 / tBuDavePhos4-Bromo-1-tritylpyrazole, Aryl/Alkylamines4-Alkylamino-1-tritylpyrazoles nih.gov
Buchwald-HartwigPd(dba)2 / Xantphos5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Amines5-Amino-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
SonogashiraPd(PPh3)4 / CuIHalogenated Pyrazines, AlkynesAlkynyl Pyrazines researchgate.net

Nucleophilic Substitution Reactions for Peripheral Modification

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying heteroaromatic rings, particularly those activated by electron-withdrawing groups. mdpi.com The pyrazolo[1,5-b]pyridazine system, with its two nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when bearing a suitable leaving group like a halogen.

This reactivity is well-documented for the isomeric pyrazolo[1,5-a]pyrimidine system, where chloro-substituents at positions 5 and 7 are readily displaced by various nucleophiles. mdpi.comnih.gov These reactions allow for the introduction of amines (aromatic and alkyl), alkoxides, and other functional groups. mdpi.comnih.gov A similar pattern of reactivity is expected for halo-substituted pyrazolo[1,5-b]pyridazines. For instance, a 3-chloropyrazolo[1,5-b]pyridazine could react with ammonia or a protected amine equivalent to introduce the nitrogen functionality required for the title compound.

In some cases, the reaction of a halogenated pyrazolo[1,5-b]pyridazine with a nucleophile like hydrazine hydrate (B1144303) can furnish a hydrazinylpyridazine derivative, which can then be used as a precursor for constructing further fused heterocyclic rings. nih.gov

SubstrateNucleophileConditionsProductReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK2CO3, Acetone, RT5-Chloro-7-(morpholin-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazineVarious aminesN/A3-(2-amino-substituted-pyrimidin-4-yl)pyrazolo[1,5-b]pyridazines nih.gov
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePCl5/POCl3Reflux4-Chloro-6-phenyl-1-(4-halophenyl)-1,6-dihydropyridazine nih.gov
PolyfluoroarenesPhenothiazineK2CO3, DMFPolyfluoroarene-bearing Phenothiazines mdpi.com

Regioselective Functionalization of Pyrazolo[1,5-b]pyridazine Rings

Controlling the position of functionalization (regioselectivity) is a critical challenge in the synthesis of substituted heterocycles. For the pyrazolo[1,5-b]pyridazine system, functionalization can be directed to either the pyrazole or the pyridazine portion of the fused ring.

One common approach to building the core structure involves the [3+2] cycloaddition of an N-aminopyridazinium salt with a substituted alkyne or a suitable three-carbon component. nih.gov The substitution pattern of the starting materials directly dictates the regiochemistry of the final product. For instance, to achieve substitution specifically at the 3-position, a precursor like 1-ethynyl-1-methanamine could theoretically be used, although such reagents can be challenging to handle. A more practical route involves installing a functional group at the 3-position that can be later converted to the aminomethyl group.

A plausible and widely used strategy would be the introduction of a cyano group to form pyrazolo[1,5-b]pyridazine-3-carbonitrile. This can be accomplished through various synthetic routes, often involving the cyclization of precursors already containing the nitrile functionality. The corresponding isomer, pyrazolo[1,5-a]pyridine-3-carbonitrile, is a known compound, suggesting the feasibility of this approach. chemicalbook.com Once obtained, the nitrile group at the C3 position can be readily reduced to the primary aminomethyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, a formyl group can be introduced to yield a pyrazolo[1,5-b]pyridazine-3-carbaldehyde. This aldehyde is a versatile intermediate that can undergo reductive amination with ammonia or an ammonia source to furnish the desired this compound. nih.govmdpi.com

Emerging Synthetic Challenges and Innovative Approaches for this compound Analogues

While established methods provide pathways to the pyrazolo[1,5-b]pyridazine core, the synthesis of specific analogues, including this compound, presents several challenges. A primary difficulty is the direct and regioselective installation of the aminomethyl group at the C3 position. Many synthetic routes might yield mixtures of regioisomers, necessitating difficult purification steps. url.edumdpi.com

Innovative approaches are being developed to overcome these hurdles. The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of related pyrazolo-fused heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com Such technology could be applied to the synthesis of pyrazolo[1,5-b]pyridazine derivatives to enhance efficiency.

Furthermore, the development of novel catalytic systems is a continuous effort. For example, new generations of ligands for palladium-catalyzed cross-coupling reactions offer improved scope and milder reaction conditions, which could be crucial for functionalizing the pyrazolo[1,5-b]pyridazine ring with sensitive functional groups. wikipedia.orgyoutube.com Copper-catalyzed reactions are also emerging as a cost-effective alternative to palladium for certain C-N bond formations. nih.gov

Another area of innovation lies in one-pot, multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com Designing a multi-component reaction that directly yields the this compound scaffold would represent a significant advancement in synthetic efficiency. The exploration of flow chemistry and microreactor technology also offers potential for safer and more scalable syntheses of these heterocyclic compounds. wikipedia.org

Computational Chemistry and Theoretical Investigations of Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are cornerstone computational techniques used to predict how a ligand, such as Pyrazolo[1,5-b]pyridazin-3-ylmethanamine, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in proposing potential therapeutic applications and guiding the synthesis of more potent and selective analogs.

Prediction of Binding Modes and Interaction Fingerprints for this compound Derivatives

Molecular docking simulations can predict the preferred orientation of this compound and its derivatives within the binding site of a target protein. The pyrazolo[1,5-b]pyridazine (B1603340) core is a known "hinge-binder" in many kinases, forming crucial hydrogen bonds with the protein's backbone. For instance, studies on pyrazolo[1,5-b]pyridazine derivatives as Cyclin-Dependent Kinase (CDK) inhibitors have shown that the nitrogen atoms of the heterocyclic core are key to this interaction. nih.gov

In a hypothetical docking of this compound into a kinase active site, one would anticipate the pyrazolo nitrogen to act as a hydrogen bond acceptor, while the exocyclic amine could serve as a hydrogen bond donor. The interaction fingerprint would likely be characterized by these hydrogen bonds, supplemented by hydrophobic interactions between the pyridazine (B1198779) ring and nonpolar residues in the binding pocket. The table below illustrates a typical output from such a study on a related scaffold, highlighting the key interactions.

Compound/Analog Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Analog ACDK2-8.5Leu83Hydrogen Bond
Analog ACDK2-8.5Glu81Hydrogen Bond
Analog BGSK-3β-7.9Val135Hydrogen Bond
Analog BGSK-3β-7.9Asp133Hydrophobic

This table is illustrative, based on typical findings for the pyrazolo[1,5-b]pyridazine scaffold.

Computational Elucidation of Putative Mechanisms of Action

By identifying high-affinity binding partners through docking, computational methods can help elucidate the putative mechanism of action for this compound. The pyrazolo[1,5-b]pyridazine scaffold has been identified as a potent inhibitor of various kinases, including CDKs and Glycogen Synthase Kinase 3 beta (GSK-3β), which are implicated in cancer and other diseases. nih.govnih.gov Therefore, it is plausible that this compound could function as a kinase inhibitor.

Further computational analysis, such as molecular dynamics (MD) simulations, can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the inhibitory mechanism. For example, MD studies on related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors have demonstrated how the ligand stabilizes in a specific conformation within the ATP binding cleft, primarily through hydrogen bonds and hydrophobic contacts. nih.gov

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are crucial for analyzing reaction mechanisms and predicting the outcomes of chemical syntheses.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

DFT calculations can be used to model the reaction pathways for the synthesis or modification of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanism. A theoretical study on the formation of pyrazolo[1,5-a]- nih.govnih.govtandfonline.com-triazines, a related heterocyclic system, successfully used DFT to explain the experimentally observed regioselectivity. sci-hub.se

For this compound, DFT could be used to analyze the nucleophilicity of the different nitrogen atoms in the pyrazole (B372694) ring during its synthesis, or to study the reactivity of the methanamine side chain in subsequent derivatization reactions. The calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, guiding the design of chemical reactions.

Parameter Description Typical Application
HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule's surface.Predicts sites for electrophilic and nucleophilic attack.
Fukui FunctionsDescribe the change in electron density when an electron is added or removed.Identifies the most reactive sites in the molecule.

Theoretical Prediction of Regioselectivity in Pyrazolo[1,5-b]pyridazine Synthesis

The synthesis of substituted pyrazolo[1,5-b]pyridazines often involves the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. These reactions can potentially lead to multiple regioisomers. DFT calculations are highly effective in predicting the regiochemical outcome by comparing the activation energies of the different possible reaction pathways.

For example, in the synthesis of the pyrazolo[1,5-b]pyridazine core, the initial nucleophilic attack of the aminopyrazole can occur from two different nitrogen atoms, leading to different isomers. Theoretical studies on the synthesis of related pyrazolo[1,5-a]pyridines have demonstrated the power of computational methods in predicting the regioselective formation of one isomer over another. nih.gov By modeling the transition states for the cyclization step, the experimentally observed product can be rationalized and predicted.

In Silico Screening and Rational Design of this compound Libraries

Building on the insights from docking and quantum chemical studies, computational tools can be used to design and screen virtual libraries of this compound derivatives. This rational design approach focuses on creating new molecules with improved potency, selectivity, and pharmacokinetic properties.

In silico screening involves high-throughput virtual screening (HTVS) of large compound databases against a specific biological target. Homology models of target proteins can be built and used for screening when experimental structures are unavailable. rsc.org For this compound, a virtual library could be generated by systematically modifying the substituents on the pyridazine ring or the methanamine group.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for the pyrazolo[1,5-b]pyridazine scaffold. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate the 3D structural features of a series of compounds with their biological activity. rsc.org These models produce contour maps that highlight the regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing a roadmap for the design of new, more potent analogs of this compound.

Application of ADMET-related Computational Filters (e.g., QikProp) for Compound Prioritization

In modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is crucial to avoid costly late-stage failures. Computational tools that predict ADMET properties are routinely used to filter and prioritize compounds. Software packages like QikProp, developed by Schrödinger, can rapidly calculate a wide range of physicochemical and pharmacokinetic properties for a given molecule. These descriptors help to assess the "drug-likeness" of a compound and predict its likely behavior in the human body.

Typical parameters evaluated by such programs include:

Molecular Weight (MW): Influences size and diffusion.

LogP (octanol/water partition coefficient): A measure of lipophilicity, affecting absorption and distribution.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and target binding.

Polar Surface Area (PSA): Relates to membrane permeability.

Predicted Aqueous Solubility (LogS): Crucial for bioavailability.

Blood-Brain Barrier Permeability (QPlogBB): Predicts potential for central nervous system effects.

Human Oral Absorption: An estimate of the percentage of the drug that will be absorbed after oral administration.

A search of the scientific literature and chemical databases did not yield any specific studies that have applied QikProp or similar ADMET prediction tools to This compound . While it is common practice in drug discovery programs to perform such in silico analyses on novel compounds, the results of these computational assessments for this particular molecule have not been made publicly available. Therefore, no data tables or detailed research findings on its predicted ADMET properties can be presented.

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine Derivatives

Influence of Positional and Substituent Variations on Pharmacological Efficacy

The pharmacological profile of pyrazolo[1,5-b]pyridazin-3-ylmethanamine derivatives is highly sensitive to structural modifications at various positions of the bicyclic core and its substituents. These changes can significantly impact the compound's ability to interact with its biological target, thereby affecting its potency and selectivity.

A novel series of pyrazolo[1,5-b]pyridazines has been synthesized and identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. nih.gov Modifications to the pyrazolo[1,5-b]pyridazine (B1603340) core were found to be critical in determining the inhibitory activity of these compounds. The core structure serves as a rigid scaffold that orients the key interacting groups in the appropriate conformation for binding to the target enzyme.

Alterations at the C2 and C6 positions of the pyrazolopyridazine core have been shown to provide potent inhibitors of CDK4. nih.gov These modifications influence the electronic and steric properties of the molecule, which in turn affect its binding affinity. The following table summarizes the impact of core modifications on biological activity.

Modification Site Effect on Biological Activity Target Kinase
C2-SubstitutionModulates potencyCDK4
C6-SubstitutionModulates potencyCDK4
Hinge-binding amineCritical for potent inhibitionCDK4

This table illustrates the key positions on the pyrazolo[1,5-b]pyridazine core where modifications have been shown to significantly impact biological activity against CDK4.

Beyond the core structure, the nature and position of peripheral substituents play a crucial role in the binding of this compound derivatives to their target kinases and in achieving selectivity. Modifications to the amine group, which is predicted to act as a hinge-binder, have been a key area of investigation.

The strategic introduction of various substituents has led to the development of compounds with not only high potency for CDK4 but also selectivity against other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov This demonstrates that fine-tuning the peripheral substituents is a viable strategy for optimizing the selectivity profile of these inhibitors.

Substituent Position Substituent Type Observed Effect Reference
Hinge-binding amineVaried functionalitiesPotent inhibition of CDK4 nih.gov
C2-positionVarious groupsDemonstration of enzyme selectivity against VEGFR-2 and GSK3β nih.gov
C6-positionVarious groupsDemonstration of enzyme selectivity against VEGFR-2 and GSK3β nih.gov

This interactive table details how different peripheral substituents contribute to the ligand binding and selectivity of pyrazolo[1,5-b]pyridazine derivatives.

Elucidation of Key Structural Motifs for Target Interaction

The SAR studies have highlighted several key structural motifs essential for the interaction of this compound derivatives with their target kinases. The pyrazolo[1,5-b]pyridazine nucleus itself serves as a fundamental scaffold. The nitrogen atoms within this heterocyclic system are crucial for establishing key interactions within the ATP-binding pocket of kinases.

Iterative Optimization Strategies Based on SAR Insights for this compound Scaffolds

The insights gained from SAR studies have enabled the implementation of iterative optimization strategies for the this compound scaffold. This process involves a cyclical approach of designing, synthesizing, and testing new analogues based on the established SAR.

The initial discovery of a novel series of pyrazolo[1,5-b]pyridazines as CDK inhibitors provided a starting point. nih.gov Subsequent optimization efforts focused on modifying the hinge-binding amine and the substituents at the C2 and C6 positions. This iterative process allowed for the systematic exploration of the chemical space around the core scaffold, leading to the identification of derivatives with improved potency and selectivity. The goal of this strategy is to refine the molecular structure to achieve a desired pharmacological profile, such as maximizing potency against the primary target while minimizing off-target effects. The successful demonstration of enzyme selectivity against VEGFR-2 and GSK3β through such modifications underscores the utility of this approach. nih.gov

Biological Activities and Pharmacological Target Engagement of Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine Non Clinical Focus

Antimicrobial Research Applications of Pyrazolo[1,5-b]pyridazine (B1603340) Derivatives

The broader class of pyrazole-containing heterocyclic compounds has been the subject of extensive research for their potential antimicrobial properties. nih.govresearchgate.netnih.govmdpi.com Various studies have demonstrated that derivatives of pyrazole (B372694) and fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridazines, exhibit activity against a range of microbial pathogens. researchgate.netnih.govmdpi.commdpi.com

For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing significant potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov One particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, displayed notable anti-inflammatory activity. nih.gov Another study on pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine (B12981257) derivatives also reported fungicidal and bactericidal activity for several of the synthesized compounds. nih.gov

While these findings highlight the potential of the broader pyrazole family in antimicrobial research, specific studies focusing solely on the antimicrobial applications of Pyrazolo[1,5-b]pyridazin-3-ylmethanamine and its direct derivatives are not extensively reported in the currently available literature. The existing research provides a foundation for the potential exploration of this specific compound class for antimicrobial activity.

Anti-inflammatory Research Investigations Involving this compound

The anti-inflammatory potential of pyrazole-containing compounds has been a significant area of investigation. nih.govnih.govrjpbr.comresearchgate.netmdpi.comnih.govnih.gov Research has shown that various pyrazole and fused pyrazole derivatives can modulate inflammatory pathways. For example, certain novel pyrazolo[3,4-b]pyrazine derivatives have exhibited remarkable anti-inflammatory activity, with one compound showing activity comparable to the standard drug indomethacin. nih.gov Another study highlighted a pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, for its promising anti-inflammatory properties. nih.gov

Investigations into pyrazolo[1,5-a]quinazolines identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in the inflammatory response. nih.govnih.gov Similarly, studies on pyrazolo[3,4-d]pyridazine derivatives demonstrated their potential in mitigating digestive system inflammation in preclinical models. researchgate.net

However, while the anti-inflammatory activities of various pyrazole-based scaffolds are well-documented, specific research focusing on the anti-inflammatory properties of this compound remains a less explored area. The established anti-inflammatory profile of the wider pyrazole family suggests that this specific derivative could be a candidate for future investigation in this therapeutic area.

Anticancer Research Perspectives for this compound Analogues

The pyrazolo[1,5-b]pyridazine scaffold has been a focal point in the development of novel anticancer agents, primarily due to its ability to function as a bioisostere for purines and interact with key enzymes in cell signaling pathways. ekb.eg

Protein Kinase Inhibition by Pyrazolo[1,5-b]pyridazine Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazolo[1,5-b]pyridazine core has been identified as a versatile scaffold for the design of potent and selective protein kinase inhibitors. nih.govosti.govrsc.orgnih.gov

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival, making it an attractive target for cancer therapy. A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines have been identified as potent and selective inhibitors of GSK-3. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at various positions of the pyrazolo[1,5-b]pyridazine core were crucial for achieving high potency and selectivity over other kinases like Cyclin-Dependent Kinase 2 (CDK-2). nih.gov

CompoundGSK-3β IC50 (nM)CDK-2 IC50 (nM)Selectivity (CDK-2/GSK-3β)
Example 1 1010010
Example 2 525050
Example 3 2500250

This table presents hypothetical data based on the trends described in the cited literature for illustrative purposes.

These findings underscore the potential of the pyrazolo[1,5-b]pyridazine scaffold in developing targeted therapies against cancers where GSK-3 activity is dysregulated.

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Their inhibition is a well-established strategy in cancer treatment. A novel series of pyrazolo[1,5-b]pyridazines have been synthesized and identified as potent inhibitors of CDKs, particularly CDK4, with potential applications in the treatment of solid tumors. nih.govosti.gov Modifications to the hinge-binding amine and substitutions at the C2 and C6 positions of the pyrazolo[1,5-b]pyridazine core were found to yield potent and selective CDK4 inhibitors. nih.govosti.gov

Compound AnalogueCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)
Analogue A >101.50.05
Analogue B >100.80.02
Analogue C 5.20.50.01

This table presents hypothetical data based on the trends described in the cited literature for illustrative purposes.

The development of pyrazolo[1,5-b]pyridazine-based CDK inhibitors highlights the adaptability of this scaffold for targeting different members of the kinase family, offering a promising avenue for the development of new anticancer therapeutics.

Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation and is considered a valid target in oncology. While the broader class of pyrazolo[1,5-a]pyrimidines, an isomer of the pyrazolo[1,5-b]pyridazine scaffold, has been investigated for Pim-1 inhibition, specific research on Pim-1 modulation by this compound and its direct analogues is not extensively documented in the current scientific literature. rsc.orgnih.gov The known kinase inhibitory profile of the pyrazolo[1,5-b]pyridazine core suggests that this could be a potential area for future research.

PI3 Kinase Inhibition, with Emphasis on p110α Isoform Selectivity

Research into the direct inhibition of PI3 kinase, particularly the p110α isoform, by this compound is not extensively detailed in available scientific literature. However, the broader class of pyridazine (B1198779) derivatives has been investigated for activity against various kinases. The structural similarity of the pyrazolo[1,5-b]pyridazine core to other known kinase inhibitors suggests its potential as a pharmacophore for designing selective PI3K inhibitors. Further structure-activity relationship (SAR) studies would be necessary to explore and optimize this potential.

B-Raf Kinase Antagonism
Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC)

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative of pyrazolo[1,5-b]pyridazine, is a key component in several clinically approved Tropomyosin Receptor Kinase (Trk) inhibitors. This highlights the importance of this heterocyclic system in targeting Trk kinases. Although direct evidence for Trk inhibition by this compound is not prominent, the established success of the related scaffold underscores the potential for developing pyrazolo[1,5-b]pyridazine-based Trk inhibitors for the treatment of various solid tumors.

Other Kinase Target Interactions (e.g., CK2, EGFR, MEK, BCL6, DRAK1)

The pyrazolo[1,5-b]pyridazine scaffold has been identified as a core structure in the development of inhibitors for a range of other kinases. A series of these derivatives have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors. ijcrt.org Modifications to the core structure have yielded potent inhibitors of CDK4 and have demonstrated selectivity against VEGFR-2 and GSK-3β. ijcrt.orgactascientific.com In high-throughput screening, a pyrazolo-pyridazine compound was identified as a potent inhibitor of CDK1/cyclin B. ijcrt.orgactascientific.com Furthermore, pyrazolo[1,5-a]pyrimidines, a related class, have shown inhibitory activity against kinases such as CK2, EGFR, MEK, BCL6, and DRAK1.

Table 1: Kinase Inhibition Profile of Pyrazolo[1,5-b]pyridazine Derivatives

Kinase Target Activity Compound Class
CDK1/cyclin B Potent Inhibition Pyrazolo-pyridazine
CDK4 Potent Inhibition Pyrazolo[1,5-b]pyridazine derivatives
VEGFR-2 Selective Inhibition Pyrazolo[1,5-b]pyridazine derivatives
GSK-3β Selective Inhibition Pyrazolo[1,5-b]pyridazine derivatives
DYRK1A Potent Inhibition Pyrazolo[1,5-b]pyridazine derivatives

This table is generated based on available data for the broader class of pyrazolo[1,5-b]pyridazine derivatives.

Non-Kinase Anticancer Mechanisms (e.g., Selective Cyclin K Degradation)

Beyond direct kinase inhibition, compounds featuring the pyrazolo[1,5-b]pyridazine scaffold are being explored for other anticancer mechanisms. A patent has described compounds containing a pyrazolo[1,5-b]pyridazine moiety in the context of inducing the selective degradation of Cyclin K. google.com This mechanism offers an alternative therapeutic strategy, as the degradation of Cyclin K can complement the direct inhibition of its partner kinases, CDK12 and CDK13, potentially leading to enhanced potency and selectivity in killing cancer cells. google.com

Antituberculosis Research and Development of this compound Analogues

The pyridazine nucleus is a component of various compounds investigated for their antitubercular activity. ijcrt.org While direct studies on this compound for this indication are not widely reported, research on related structures provides a basis for potential development. For instance, a series of pyrazolo[1,5-b]pyridazine derivatives were developed and showed a high affinity for Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.orgnih.gov One derivative, in particular, displayed a potent EC50 of 6 nM against the parasite. nih.gov The screening of known human kinase inhibitors for activity against infectious agents has identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for optimization against such diseases. acs.orgacsmedchem.org

Enzyme Modulation Beyond Kinases: Pyrazolo[1,5-b]pyridazine Derivatives as Inhibitors of PDE10A, ERα, and Lck

The versatility of the pyrazolo[1,5-b]pyridazine scaffold extends to the modulation of enzymes other than kinases.

PDE10A Inhibition: A patent has disclosed pyrazolo[1,5-b]pyridazine derivatives as inhibitors of phosphodiesterase 10A (PDE10A). google.com PDE10A is an enzyme primarily expressed in the brain, and its inhibition is a therapeutic strategy for certain neuropsychiatric disorders.

ERα Inhibition: While direct inhibition of Estrogen Receptor Alpha (ERα) by pyrazolo[1,5-b]pyridazine derivatives is not a primary focus in the reviewed literature, the broader class of pyridazines has been investigated for this activity. Further exploration of the pyrazolo[1,5-b]pyridazine scaffold could reveal potential for ERα modulation.

Lck Inhibition: Specific data on the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) by pyrazolo[1,5-b]pyridazine derivatives is limited. However, the general role of pyridazine-containing compounds as kinase inhibitors suggests that derivatives of this scaffold could be designed to target Lck, which is a key signaling molecule in T-cells.

In Vitro and Preclinical Biological Evaluation Methodologies

The preclinical assessment of this compound and its analogs involves a tiered approach, beginning with in vitro assays to determine cellular effects and target engagement, followed by more complex biochemical and selectivity profiling to understand its mechanism of action and potential for off-target effects.

Cell-Based Assays for Functional Response and Antiproliferation

Initial evaluation of the biological activity of novel chemical entities like this compound typically involves cell-based assays to measure their effects on cell viability and proliferation. These assays are fundamental in identifying potential anti-cancer properties.

A standard method for assessing antiproliferative activity is the sulforhodamine B (SRB) assay. nih.gov This assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell mass, which is proportional to the cell number. Compounds are tested across a range of concentrations against various cancer cell lines to determine their potency, often expressed as the IC50 (the concentration required to inhibit cell growth by 50%) or GI50 (the concentration required to inhibit cell growth by 50%) value.

For pyrazolo-fused heterocyclic systems, which include the pyrazolo[1,5-b]pyridazine core, antiproliferative activities have been documented against a variety of human cancer cell lines. For instance, studies on related pyrazolo[3,4-b]pyridine derivatives have shown significant cytotoxic activities against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells. nih.gov Similarly, other related pyrazolo[1,5-a]pyrimidine analogs have been screened for anticancer activity against ovarian (A2780) and breast (MCF7) cancer cell lines. byu.edu These studies provide a framework for how this compound would be evaluated.

Table 1: Illustrative Antiproliferative Activity of Related Pyrazolo-Fused Heterocycles

Compound Type Cell Line Assay Type Endpoint Potency (µM) Reference
Pyrazolo[3,4-b]pyridine analog Hep G2 SRB IC50 0.0158 nih.gov
Pyrazolo[3,4-b]pyridine analog MCF7 SRB IC50 0.0001 nih.gov
Pyrazolo[1,5-a]pyrimidine analog A2780 Ovarian Not Specified EC50 0.84 byu.edu

This table is for illustrative purposes and shows data for related heterocyclic systems to demonstrate the type of data generated in antiproliferation assays.

Further functional assays can investigate the mechanism behind the antiproliferative effects, such as cell cycle analysis by flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M). biorxiv.org

Comprehensive Kinase Selectivity Profiling and Off-Target Assessment

A critical step in the preclinical evaluation of a potential kinase inhibitor is to determine its selectivity. A highly selective inhibitor targets the intended kinase with significantly greater potency than other kinases, which can minimize off-target effects. Comprehensive kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases.

Commercial services offer extensive kinase selectivity panels, which can include hundreds of different kinases. reactionbiology.com These assays measure the percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM) or determine the IC50 value for a wide range of kinases. reactionbiology.com This provides a kinome-wide view of the compound's activity and helps identify potential off-target interactions.

Research on the pyrazolo[1,5-b]pyridazine scaffold has highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4. nih.gov In these studies, selectivity was a key consideration, and compounds were profiled against other kinases to assess their specificity. For example, a novel series of pyrazolo[1,5-b]pyridazines demonstrated potent inhibition of CDK4 while showing selectivity against other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov

Table 2: Example of Kinase Selectivity Data for a Pyrazolo[1,5-b]pyridazine Analog

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Reference
CDK4/CycD1 (Primary Target) 9 - nih.gov
VEGFR-2 >10,000 >1111 nih.gov

This table is based on data for a representative compound from the pyrazolo[1,5-b]pyridazine series reported by Stevens et al., 2008. nih.gov It illustrates how selectivity is quantified against other kinases.

The data from such panels are crucial for lead optimization, guiding medicinal chemistry efforts to enhance potency for the desired target while reducing activity against other kinases.

Biochemical Characterization of Enzyme Inhibition (e.g., ATP-Competitive, Allosteric)

Understanding how a compound inhibits its target enzyme at a molecular level is essential. For kinase inhibitors, a primary question is whether they are ATP-competitive or allosteric. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, while allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its activity.

The pyrazolo-fused heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are frequently characterized as ATP-competitive inhibitors. rsc.orgnih.govnih.gov These compounds often contain a nitrogen-containing bicyclic core that mimics the adenine (B156593) region of ATP, allowing them to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding site. nih.gov

Kinetic studies are performed to elucidate the mechanism of inhibition. By measuring the enzyme's reaction rate at varying concentrations of both the inhibitor and the substrate (ATP), a Lineweaver-Burk plot or other kinetic models can be used to determine the mode of inhibition. For an ATP-competitive inhibitor, increasing the concentration of ATP will overcome the inhibition, a characteristic feature that can be observed in these kinetic assays.

For the pyrazolo[1,5-b]pyridazine class, their development as CDK inhibitors strongly suggests an ATP-competitive mechanism, which is typical for this class of kinase inhibitors. nih.gov The amine substituent, which is present in this compound, is often designed to interact with the hinge region of the kinase, further supporting this hypothesis.

Academic Patent Landscape and Intellectual Property Considerations for Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine

Analysis of Patent Applications Citing Pyrazolo[1,5-b]pyridazin-3-ylmethanamine and its Derivatives

A direct and exclusive patent for this compound as a standalone composition of matter is not prominently found in publicly accessible patent databases. However, the patent landscape for its synthetic precursors and closely related analogs is active, indicating a clear interest in the pyrazolo[1,5-b]pyridazine (B1603340) core for various applications, particularly in medicinal chemistry.

The key to understanding the patentability of this compound lies in the examination of patents for its immediate synthetic precursor, pyrazolo[1,5-b]pyridazine-3-carbaldehyde (B1388828) . The existence of this aldehyde in the patent literature, such as in Chinese patent CN113164458A which describes monoacylglycerol lipase (B570770) modulators, signifies its role as a crucial intermediate. google.com The protection of a key intermediate can be a strategic approach to controlling the production of a final active compound.

Furthermore, the commercial availability of pyrazolo[1,5-b]pyridazine-3-carbaldehyde as a building block from chemical suppliers underscores its utility in the synthesis of a diverse library of compounds for research and development. This availability is often a lagging indicator of its appearance in the patent literature.

While a patent explicitly naming the primary amine is not readily apparent, numerous patents for related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, detail the synthesis of aminomethyl derivatives from their corresponding aldehydes. These patents often claim a broad genus of compounds, which could be interpreted to include analogs with the pyrazolo[1,5-b]pyridazine core. The focus of these patents is typically on the final, more complex derivatives that exhibit biological activity, rather than the simpler amine intermediate itself.

Table 1: Representative Patent Applications and Their Relevance

Patent/Application NumberTitle/FocusRelevance to this compound
CN113164458AMonoacylglycerol lipase modulatorsCites the direct precursor, pyrazolo[1,5-b]pyridazine-3-carbaldehyde, as a chemical compound. google.com
US7585875B2Substituted pyrazolo[1,5-a]pyridine (B1195680) compounds and their methods of useDescribes the synthesis of related pyrazolo[1,5-a]pyridine-3-carbaldehydes and their conversion to other functional groups, providing a model for the derivatization of the target compound. google.com
US9150570B2Synthesis of heterocyclic compoundsOutlines general methods for the synthesis of complex heterocyclic compounds, which are applicable to the pyrazolo[1,5-b]pyridazine scaffold. google.com
CN115151537BProcess for preparing heterocyclic amine derivativesDetails processes for the preparation of heterocyclic amines, which could be analogous to the synthesis of the title compound. google.com

Academic Interpretation of Patent Claims Pertaining to Synthetic Methods and Research Uses

From an academic and research perspective, the patent claims surrounding the pyrazolo[1,5-b]pyridazine scaffold can be interpreted in several ways. The claims are generally structured to protect not just the final products but also the synthetic routes and their utility.

Synthetic Method Claims:

Patents in this chemical space often include "method-of-making" claims. For this compound, it is anticipated that patent claims would cover the specific synthetic transformations involved. A likely patentable process would be the reductive amination of pyrazolo[1,5-b]pyridazine-3-carbaldehyde. The novelty in such a claim could lie in the choice of reducing agent, the reaction conditions (temperature, pressure, solvent), or the specific catalyst used, especially if these parameters lead to a significant improvement in yield, purity, or stereoselectivity.

For instance, a claim might be structured as: "A process for the preparation of a compound of formula (I), comprising the step of reacting pyrazolo[1,5-b]pyridazine-3-carbaldehyde with ammonia (B1221849) or an ammonia source in the presence of a reducing agent." The scope of such a claim would be further defined by the specific reagents and conditions disclosed in the patent.

Research Use Claims:

Patents for compounds like this compound often include claims related to their use in research and development. These are typically broad and aim to cover the utility of the compound as a building block for the synthesis of a larger library of molecules. A typical claim might read: "The use of a compound of formula (I) as an intermediate in the synthesis of a biologically active molecule."

The value of such a claim is to protect the investment in the discovery and development of the core scaffold. By controlling the use of the key intermediate, a patent holder can effectively control the development of new drugs based on that scaffold.

Strategies for Protecting Novel this compound Compositions

For researchers or institutions that have developed novel compositions derived from this compound, a multi-faceted intellectual property strategy is essential for effective protection. This strategy should encompass various types of patent claims to create a robust and defensible patent portfolio.

Markush Claims:

A cornerstone of protecting novel chemical compositions is the use of Markush claims. A Markush claim allows for the claiming of a genus of related compounds by defining a common core structure and then specifying a number of possible substituents at various positions. For derivatives of this compound, a Markush claim could be drafted to cover a wide range of modifications to the amine functionality, as well as substitutions on the pyrazolo[1,5-b]pyridazine ring system. This provides broad protection against competitors developing closely related analogs.

Method-of-Use Claims:

If a novel derivative of this compound is found to have a specific biological activity, method-of-use claims are crucial. These claims protect the use of the compound for treating a particular disease or condition. For example, a claim could be structured as: "A method of treating a disease mediated by [specific enzyme or receptor], comprising administering to a subject in need thereof a therapeutically effective amount of a compound of formula (X)."

Composition of Matter Claims for Specific Forms:

Beyond the chemical structure itself, protection can be sought for specific physical forms of the compound. This can include claims for specific crystalline forms (polymorphs), solvates, or hydrates. If a particular form exhibits advantageous properties, such as improved stability or bioavailability, it can be independently patented.

Formulation Claims:

Finally, claims can be directed to pharmaceutical formulations containing the novel compound. These claims specify the active ingredient in combination with one or more pharmaceutically acceptable excipients. Such claims can provide an additional layer of protection, especially as the compound progresses through clinical development.

Advanced Analytical and Spectroscopic Characterization Methods for Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine

Comprehensive Structure Elucidation Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The primary structure of Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from closely related pyrazolo[1,5-b]pyridazine (B1603340) derivatives. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons. The protons on the pyridazine (B1198779) and pyrazole (B372694) rings would appear in the aromatic region, with their chemical shifts and coupling constants providing information about their relative positions. For instance, in related pyrazolo[1,5-b]pyridazine systems, the pyrazole proton often appears as a singlet. researchgate.net The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methanamine substituent would appear in the aliphatic region. The chemical shift of the -CH₂- group would be influenced by the adjacent aromatic ring and the amine group. The -NH₂ protons would likely appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of their electronic environment. The carbon of the methylene group (-CH₂) would be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₇H₈N₄), high-resolution mass spectrometry (HRMS) is crucial for determining the exact mass. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ and other common adducts are available and serve as a reference for experimental analysis.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺149.08217126.8
[M+Na]⁺171.06411137.8

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the heterocyclic rings would generate a complex pattern of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amine group would also be present in this region.

Advanced Spectroscopic Studies for Conformational and Electronic Analysis

Beyond basic structural elucidation, advanced spectroscopic techniques can provide deeper insights into the conformational and electronic properties of this compound.

Conformational Analysis: The rotation around the single bond connecting the methanamine group to the pyrazolo[1,5-b]pyridazine core can lead to different conformers. Temperature-dependent NMR studies can be employed to investigate the rotational barriers and the preferred conformations in solution. Computational methods, such as Density Functional Theory (DFT), are also valuable tools for calculating the energies of different conformers and predicting the most stable geometries. researchgate.net These studies are crucial for understanding how the molecule might interact with biological targets.

Electronic Analysis: The electronic properties of the pyrazolo[1,5-b]pyridazine system are of significant interest due to the presence of multiple nitrogen atoms. UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The electronic properties of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to be tunable by the introduction of electron-donating or electron-withdrawing groups, which can influence their photophysical properties. nih.gov Similar studies on this compound could reveal its potential for applications in materials science or as a fluorescent probe.

Elemental and Compositional Analysis in the Context of Research Purity and Identity

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the percentage composition of its constituent elements. For a new chemical entity like this compound, this analysis is a critical step in confirming its identity and assessing its purity.

The theoretical elemental composition of this compound (C₇H₈N₄) is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and nitrogen.

Table 2: Theoretical Elemental Composition of this compound (C₇H₈N₄)

ElementAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage (%)
Carbon (C)12.011784.07756.73
Hydrogen (H)1.00888.0645.44
Nitrogen (N)14.007456.02837.83
Total148.169100.00

Experimentally, the elemental composition is determined by combustion analysis. A high-purity sample is burned in a controlled environment, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified. The experimental percentages of C, H, and N are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the proposed molecular formula and a high degree of sample purity. Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Future Directions and Emerging Research Avenues for Pyrazolo 1,5 B Pyridazin 3 Ylmethanamine

Rational Design and Synthesis of Next-Generation Pyrazolo[1,5-b]pyridazin-3-ylmethanamine Analogues

The development of new this compound analogues is increasingly guided by rational, structure-based design principles to enhance potency and selectivity. cardiff.ac.uk A key strategy involves the late-stage diversification of the pyrazolo[1,5-b]pyridazine (B1603340) core. nih.govresearchgate.net This approach allows for the systematic modification of substituents at various positions to probe structure-activity relationships (SAR).

A common synthetic pathway starts with a [3 + 2] cycloaddition reaction between a 1-aminopyridizinium ion and an activated alkyne, such as 2-chloro-4-ethynylpyrimidine (B1439290), to form the core heterocyclic system. nih.govresearchgate.net From this intermediate, various functional groups can be introduced. Crystal structures of early-generation compounds bound to their kinase targets, such as CDK-2, have provided critical insights. nih.govacs.org For instance, analysis of the CDK-2 binding pocket revealed that substitutions at the R¹ and R² positions were most likely to improve selectivity, while the R³ position was more solvent-exposed. nih.govacs.org

Subsequent research has focused on modifying these key positions:

Hinge-Binding Amine Modification: Altering the amine group that interacts with the kinase hinge region is a common strategy to modulate binding affinity. researchgate.net

Core Substitutions: Introducing groups at the C(2)- and C(6)-positions of the pyrazolopyridazine core has yielded potent inhibitors of CDK4 with improved selectivity against other kinases like VEGFR-2 and GSK3β. researchgate.net

N-Methylation: In the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), N-methylation of the aminopyrimidine N-H bond was found to reduce inhibitory activity against off-targets GSK3β and CDK2 by two log units, thereby conferring greater selectivity. acs.org This modification also reduces the number of hydrogen-bond donors, which can improve permeability and central nervous system penetration. acs.org

These rational design approaches, supported by detailed synthetic exploration, are paving the way for next-generation analogues with finely tuned pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-b]pyridazine Discovery

The discovery and optimization of pyrazolo[1,5-b]pyridazine derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer powerful methods for identifying promising candidates, predicting activity, and understanding complex structure-activity relationships from large datasets. acs.org

Early computational methods applied to this scaffold included 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. oup.com These were used to guide the rational design of GSK-3 inhibitors by creating 3D contour maps that visualize how steric and electrostatic fields of the molecule influence its inhibitory activity. oup.com

More recently, sophisticated ML-driven pipelines have been developed. One such multi-stage approach successfully identified potent and selective inhibitors for the kinase DYRK1B. acs.org This pipeline integrated structure-based docking with ligand-based QSAR modeling. acs.org Notably, the initial hits from docking alone were often not potent enough, but they provided a crucial starting point for training QSAR models that could more accurately predict inhibitory activity. acs.org Research has shown that using 3D shape-based descriptors in ML models can lead to significant improvements in identifying active compounds compared to traditional 2D similarity searches. acs.org

The horizon of AI in drug discovery for this scaffold is expanding further with the advent of advanced deep learning architectures and Large Language Models (LLMs). researchgate.netarxiv.org

Deep Learning: Models such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs) are effective at extracting complex patterns from high-dimensional chemical data, offering a more profound understanding of molecular interactions. researchgate.net

Large Language Models (LLMs): Models like ChatGPT are being explored for tasks such as molecule-caption translation, which aims to bridge the gap between chemical structures and their textual descriptions. arxiv.org This could streamline the process of searching for and designing novel molecules with desired properties, heralding a new era of AI-assisted molecular discovery. arxiv.org

Exploration of Novel Biological Targets and Therapeutic Applications for this compound Scaffolds

While early work on the pyrazolo[1,5-b]pyridazine scaffold focused on its role as a CDK and GSK-3 inhibitor, recent research has unveiled a diverse range of novel biological targets. This has significantly broadened the potential therapeutic applications of its derivatives, moving into areas such as inflammatory disease, neuropathic pain, and infectious diseases.

Data on novel targets for the pyrazolo[1,5-b]pyridazine scaffold is summarized below:

TargetTherapeutic AreaDescriptionCitations
COX-2 Anti-inflammatory, AnalgesicDerivatives have been identified as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise for treating inflammatory pain with potentially fewer gastrointestinal side effects than traditional NSAIDs. researchgate.netnih.govmdpi.com
DYRK1A/DYRK1B Neurological Disorders, Oncology, DiabetesThe scaffold has been optimized to create selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A and DYRK1B). These targets are implicated in neurological disorders, certain cancers, and Type 2 diabetes. acs.orgcardiff.ac.ukacs.org
Trypanosomal Kinases Anti-parasiticA high-throughput screen identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for developing treatments for Human African Trypanosomiasis (HAT). Optimization efforts aim to improve selectivity for the kinases of the parasite Trypanosoma brucei over human kinases. nih.govacs.orgresearchgate.net
Stk1 Antibiotic AdjuvantThe serine/threonine kinase Stk1 in Staphylococcus aureus has been identified as a target. Inhibitors of Stk1, such as derivatives of GW779439X, act as antibiotic adjuvants, restoring the efficacy of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA). nih.gov

The expansion into these new therapeutic areas underscores the versatility of the pyrazolo[1,5-b]pyridazine scaffold and highlights its potential to address a wide range of unmet medical needs.

Development of Enhanced and Eco-Friendly Synthetic Methodologies for Complex this compound Derivatives

A significant advancement is the development of a copper-catalyzed radical annulation process. acs.org This method provides direct and facile access to various 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines and related benzo analogues, which are structurally similar to the pyrazolo[1,5-b]pyridazine core. acs.org This mechanistically distinct approach offers high efficiency and, crucially, allows for the synthesis of specific regioisomers (e.g., 4- or 6-substituted products) as single products, which was a major challenge with previous methods based on cycloadditions of N-aminopyridinium salts. acs.org Such catalytic processes are often more atom-economic and generate less waste than stoichiometric reactions, aligning with the principles of green chemistry. acs.org

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